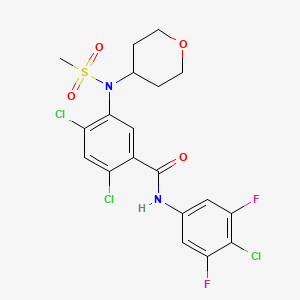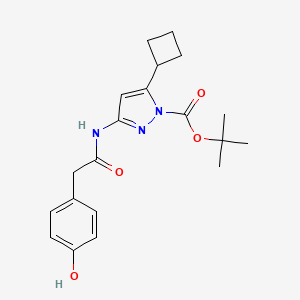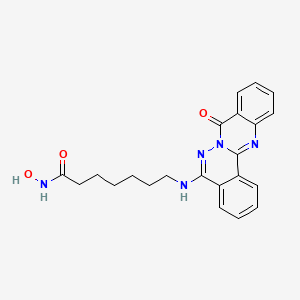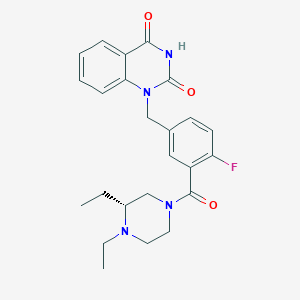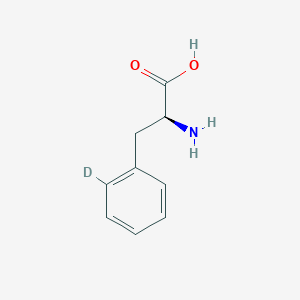
L-Phenylalanine-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine-d1 is a deuterated form of L-Phenylalanine, an essential amino acid. The deuterium atom replaces one of the hydrogen atoms in the phenylalanine molecule. This compound is used in various scientific research applications due to its unique properties, including its stability and ability to be traced in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phenylalanine-d1 can be synthesized through several methods. One common approach involves the use of deuterated reagents in the synthesis process. For example, the reaction of benzyl alcohol with deuterated ammonia and hydrogen cyanide can produce deuterated phenylalanine . Another method involves the enzymatic conversion of deuterated precursors using engineered microorganisms .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Genetically engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce high yields of L-Phenylalanine, which can then be deuterated through chemical or enzymatic processes .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine-d1 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to phenylpyruvate.
Reduction: Reduction reactions can produce phenylethylamine from this compound.
Substitution: Substitution reactions can introduce different functional groups into the phenylalanine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Phenylpyruvate: Formed through oxidation.
Phenylethylamine: Formed through reduction.
Substituted Phenylalanine Derivatives: Formed through substitution reactions.
Scientific Research Applications
L-Phenylalanine-d1 is widely used in scientific research due to its unique properties. Some applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways.
Pharmaceutical Research: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Nutritional Studies: Used to study the metabolism of amino acids in the body.
Industrial Applications: Used in the production of various chemicals and as a building block for synthetic biology.
Mechanism of Action
L-Phenylalanine-d1 exerts its effects through its role as a precursor for various neurotransmitters, including dopamine, norepinephrine, and epinephrine. The deuterium atom in this compound allows for precise tracking in metabolic studies, providing insights into the pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The non-deuterated form, widely used in protein synthesis and metabolic studies.
DL-Phenylalanine: A racemic mixture of D- and L-Phenylalanine, used in various therapeutic applications.
D-Phenylalanine: The D-isomer, investigated for its potential analgesic effects.
Uniqueness
L-Phenylalanine-d1 is unique due to the presence of the deuterium atom, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed metabolic analysis is required .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-deuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i4D |
InChI Key |
COLNVLDHVKWLRT-VXAWTPICSA-N |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



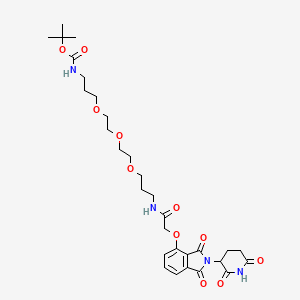
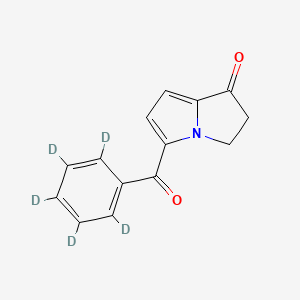
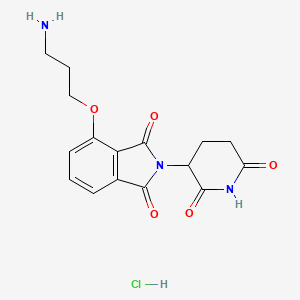
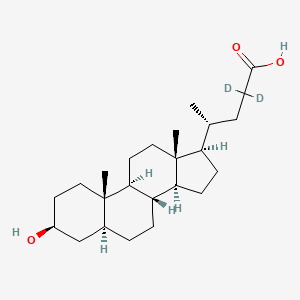
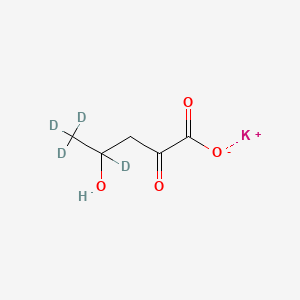
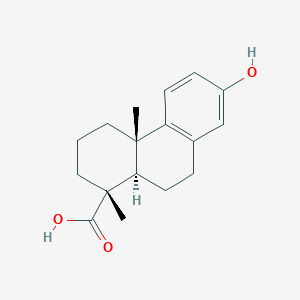

![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
